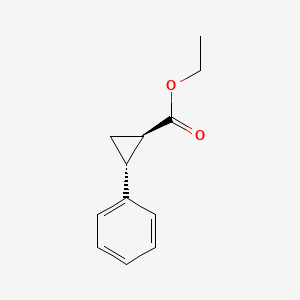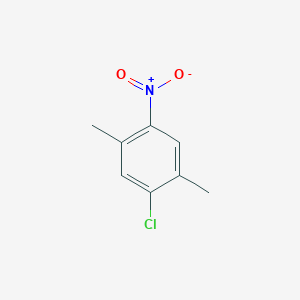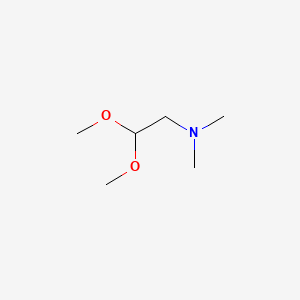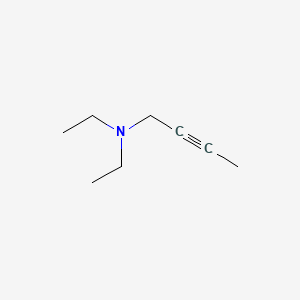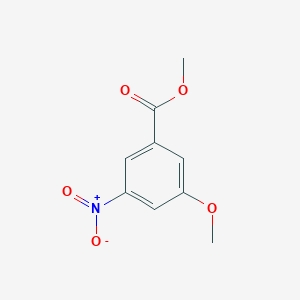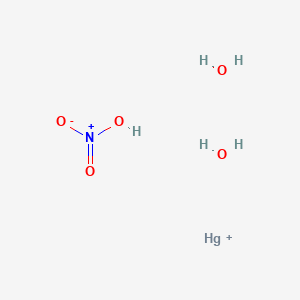
Mercury(1+);nitric acid;dihydrate
Übersicht
Beschreibung
Mercury(I) nitrate dihydrate is used in the preparation of other mercury(I) compounds. It acts as a reducing agent and is involved in the preparation of mercury(II) nitrate by treating with dilute nitric acid . It is a white to yellow crystalline powder that effloresces and becomes anhydrous in dry air. It is sensitive to light and has a slight odor of nitric acid .
Synthesis Analysis
Mercury(I) nitrate is formed when elemental mercury is combined with dilute nitric acid. Concentrated nitric acid will yield mercury(II) nitrate. Mercury(I) nitrate is a reducing agent which is oxidized upon contact with air. Mercuric nitrate reacts with elemental mercury to form mercurous nitrate .Molecular Structure Analysis
The structure of the hydrate has been determined by X-ray crystallography. It consists of a [H2O-Hg-Hg-OH2]2+ center, with a Hg-Hg distance of 254 pm . The molecular formula is H4HgNO5 and it has an average mass of 298.625 Da .Chemical Reactions Analysis
Mercury(I) nitrate is used as an intermediate for other mercury compounds. In solution with dilicate nitric acid, it is used as an indicator (Millon’s reagent) to detect tyrosine-containing proteins .Physical And Chemical Properties Analysis
Mercury(I) nitrate dihydrate is a yellow solid. It is slightly soluble in water and reacts with it. It decomposes at 70°C . It is also sensitive to light .Wissenschaftliche Forschungsanwendungen
General Uses
Mercury(I) nitrate dihydrate is used in the preparation of other mercury(I) compounds . It acts as a reducing agent . It is involved in the preparation of mercury(II) nitrate by treating with dilute nitric acid as well as to get mercury on exposure to light .
Application in Environmental Health Science
Specific Scientific Field
The specific scientific field for this application is Environmental Health Science .
Summary of the Application
Mercury(I) nitrate dihydrate plays a crucial role in the recovery of mercury from fluorescent lamp wastes . Considering the adverse effects of mercury on human health and the environment, the recovery of mercury-containing fluorescent lamps is very important .
Methods of Application or Experimental Procedures
In order to extract mercury from glasses, glass pieces were washed with deionized water, using stirring to increase washing efficiency . Parameters such as ratio of glass to deionized water (S/L), stirring time, temperature and pH were changed to achieve the maximum amount of extraction . The highest mercury extraction rate is about 98% and in the conditions S/L=0.1, stirring time of 12 h, temperature of 60 °C and pH 1, which is using a combination of HCl and H3PO4 acid 5% with a ratio of 1:4 has been obtained .
Summary of the Results or Outcomes
The success of this method not only increases environmental sustainability, but also classifies the resulting glass waste as non-hazardous . The highest mercury extraction rate is about 98% .
Precursor to Other Mercury Compounds
Mercury(I) nitrate dihydrate is used in the preparation of other mercury(I) compounds . It acts as a reducing agent . It is involved in the preparation of mercury(II) nitrate by treating with dilute nitric acid as well as to get mercury on exposure to light .
Millon’s Reagent
The solution of mercurous nitrate in diluted nitric acid is referred to as Millon’s reagent . This reagent is used as an indicator to determine the presence of tyrosine-containing proteins . This application is particularly useful in the field of biochemistry and molecular biology.
Safety And Hazards
Mercury(I) nitrate dihydrate is considered hazardous. It may cause damage to organs through prolonged or repeated exposure. It is fatal if swallowed, in contact with skin, or if inhaled. It is very toxic to aquatic life with long-lasting effects . Symptoms of mercury poisoning include headache, weakness of memory, loss of appetite, nausea, shortness of breath, and exhaustion .
Eigenschaften
IUPAC Name |
mercury(1+);nitric acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Hg.HNO3.2H2O/c;2-1(3)4;;/h;(H,2,3,4);2*1H2/q+1;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKBHHZLGNEESF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-].O.O.[Hg+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H5HgNO5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30163975 | |
| Record name | Mercurous nitrate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30163975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mercury(1+);nitric acid;dihydrate | |
CAS RN |
14836-60-3 | |
| Record name | Mercurous nitrate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30163975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



